Melting Point Advantage: 2‑Amino‑2‑phenylacetohydrazide (68–70 °C) vs. N′‑Phenylacetohydrazide (128–130 °C) – Implications for Handling and Formulation
The experimentally measured melting point of 2‑amino‑2‑phenylacetohydrazide is 68–70 °C , which is approximately 60 °C lower than that of N′‑phenylacetohydrazide (128–130 °C) and significantly below the melting points of many halogen‑substituted 2‑(phenylamino)acetohydrazide derivatives . This lower melting temperature facilitates melt‑based formulation techniques, reduces energy input during drying and crystallization steps, and minimizes the risk of thermal decomposition when the compound is used as a synthetic intermediate in reactions that require heating.
| Evidence Dimension | Melting point (thermal behavior) |
|---|---|
| Target Compound Data | 68–70 °C |
| Comparator Or Baseline | N′‑Phenylacetohydrazide (CAS 114‑83‑0): 128–130 °C |
| Quantified Difference | Δmp ≈ −60 °C (target melts at ca. 60 °C lower temperature) |
| Conditions | Capillary melting point apparatus; commercial sample purity ≥95% |
Why This Matters
A 60 °C lower melting point reduces thermal stress during laboratory handling and enables energy‑efficient processing, which can lower operational costs and improve sample integrity when scaling up reactions or preparing formulations.
- [1] PubChem. N′‑Phenylacetohydrazide (CID 135432151). Melting Point 128–130 °C. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑04‑28). View Source
